molecular formula C18H17N5O B11463690 8,8-dimethyl-5-(phenylamino)-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile

8,8-dimethyl-5-(phenylamino)-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile

Cat. No.: B11463690
M. Wt: 319.4 g/mol
InChI Key: HSHFBXUASYZKHW-UHFFFAOYSA-N
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Description

5-anilino-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridin-6-yl cyanide is a complex heterocyclic compound It is characterized by its unique structure, which includes a pyrano ring fused with a triazolo-pyridine system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-anilino-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridin-6-yl cyanide typically involves multi-step reactions One common method starts with the preparation of the pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The scalability of the synthesis is a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-anilino-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridin-6-yl cyanide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the cyanide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Medicinal chemistry research focuses on the potential therapeutic applications of this compound, including its use as a lead compound for drug development.

Industry

In the industrial sector, this compound is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-anilino-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridin-6-yl cyanide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-anilino-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridin-6-yl cyanide lies in its specific structural features and the presence of both an anilino group and a cyanide moiety

Properties

Molecular Formula

C18H17N5O

Molecular Weight

319.4 g/mol

IUPAC Name

7-anilino-11,11-dimethyl-12-oxa-3,4,6-triazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraene-8-carbonitrile

InChI

InChI=1S/C18H17N5O/c1-18(2)8-13-14(9-19)16(21-12-6-4-3-5-7-12)23-11-20-22-17(23)15(13)10-24-18/h3-7,11,21H,8,10H2,1-2H3

InChI Key

HSHFBXUASYZKHW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C3=NN=CN3C(=C2C#N)NC4=CC=CC=C4)C

Origin of Product

United States

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